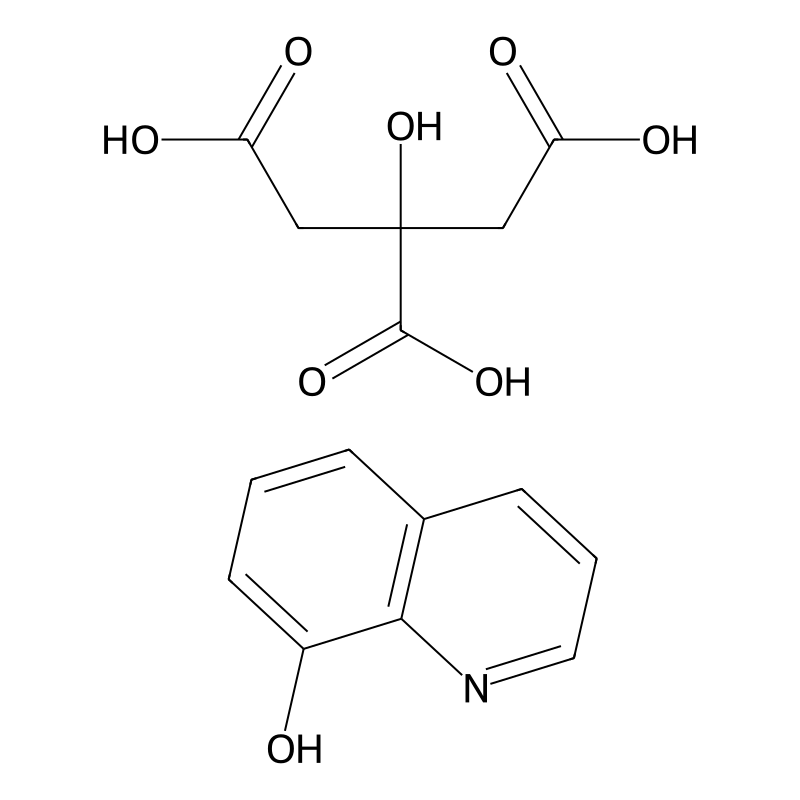

8-Hydroxyquinoline citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Comprehensive Technical Guide: 8-Hydroxyquinoline Citrate Mechanism of Action and Therapeutic Applications

Executive Summary

8-Hydroxyquinoline citrate (8-HQC) represents a citrate salt formulation of the privileged 8-hydroxyquinoline scaffold that demonstrates diverse pharmacological activities across multiple therapeutic domains. This heterocyclic phenol derivative exhibits a primary mechanism of action centered on its metal chelation properties, enabling disruption of biological processes in pathogens and modulation of cellular metal homeostasis in human diseases. The compound demonstrates potent antimicrobial activity against various bacterial and fungal pathogens, neuroprotective effects in neurodegenerative models, and anticancer potential through multiple pathways. Its citrate formulation enhances solubility while maintaining the core bioactivity of the 8-hydroxyquinoline structure. This comprehensive technical review examines the mechanism of action, experimental protocols, and therapeutic applications of this compound for research and drug development professionals, incorporating recent advances and methodological considerations for investigating this multifunctional compound.

Chemical Properties and Structural Characteristics

This compound possesses distinct chemical properties that underlie its diverse biological activities. The compound represents a molecular complex between 8-hydroxyquinoline (8-HQ) and citric acid, combining the metal-chelating heterocycle with the organic acid to enhance solubility and stability. The parent 8-hydroxyquinoline molecule is a planar heterocyclic system containing a phenol group adjacent to a nitrogen-containing pyridine ring, creating an ideal geometry for metal ion coordination [1]. This molecular arrangement enables the formation of stable chelate complexes with various metal ions, particularly transition metals like iron, copper, and zinc [2].

The structural characteristics of this compound include:

- Molecular formula: C~15~H~15~NO~8~ [3]

- Average molecular weight: 337.284 g/mol [3]

- Chelating pharmacophore: The 8-hydroxyquinoline component provides the metal-coordinating moiety with oxygen and nitrogen donor atoms [1]

- Acidic properties: The citrate component contributes carboxylic acid groups that influence solubility and may participate in additional molecular interactions [3]

- Enhanced solubility: Compared to the parent 8-hydroxyquinoline, the citrate salt demonstrates improved aqueous solubility while maintaining membrane permeability [4]

The metal chelation capacity of this compound follows the Irving-Williams series affinity trend for bivalent transition metal ions, with the ability to form both 1:1 and 1:2 (metal:ligand) complexes depending on concentration conditions [2]. This chelation behavior directly enables its primary biological mechanisms, including antimicrobial activity, modulation of metalloenzyme function, and disruption of metal-dependent cellular processes.

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification | Biological Significance |

|---|---|---|

| Molecular Formula | C~15~H~15~NO~8~ [3] | Determines molecular interactions and drug-like properties |

| Molecular Weight | 337.284 g/mol [3] | Impacts membrane permeability and biodistribution |

| Chelating Atoms | Phenolic oxygen, ring nitrogen [1] | Enables metal ion coordination and biological activity |

| Water Solubility | Enhanced vs. 8-HQ parent compound | Improves formulation options and administration routes |

| Metal Affinity | Cu²⁺ > Zn²⁺ > Fe²⁺ (following Irving-Williams) [2] | Determines specificity for biological targets and processes |

Mechanisms of Action

Metal Chelation and Antimicrobial Activity

The primary mechanism underlying this compound's biological activity centers on its metal chelation properties. The compound functions as a broad-spectrum antimicrobial agent through its capacity to bind essential metal ions required for microbial growth and virulence factor expression [2]. The molecular coordination involves the phenolic oxygen and heterocyclic nitrogen atoms forming stable five-membered chelate rings with metal ions, particularly transition metals like copper, zinc, and iron [1]. This metal sequestration disrupts critical microbial processes including electron transport, enzyme function, and cellular metabolism [5].

The antimicrobial efficacy of this compound demonstrates both concentration-dependent and microbe-specific characteristics. Research has shown that the compound effectively inhibits growth of Escherichia coli and Bacillus cereus but displays variable activity against Erwinia species [5]. This selective inhibition likely reflects differences in microbial metal homeostasis systems and metabolic requirements. The citrate moiety enhances the compound's solubility and potentially influences its interaction with bacterial membranes and penetration into microbial cells [4].

Recent investigations have revealed that 8-hydroxyquinoline derivatives exhibit copper-dependent toxicity against intracellular pathogens like Mycobacterium tuberculosis [2]. This metal-enhanced cytotoxicity occurs through redox cycling and generation of reactive oxygen species that damage microbial components. The compound's ability to synergize with phagosomal copper in macrophages represents a particularly valuable mechanism for combating intracellular pathogens that exploit the host's metal sequestration defenses [2].

Table 2: Antimicrobial Spectrum of this compound

| Microbial Species | Inhibitory Concentration | Mechanistic Considerations | Experimental Evidence |

|---|---|---|---|

| Escherichia coli | Effective inhibition [5] | Metal ion deprivation; Enzyme inhibition | In vitro culture studies showing growth suppression |

| Bacillus cereus | Effective inhibition [5] | Disruption of spore formation; Metabolic interference | Bacteriostatic and bactericidal effects observed |

| Erwinia species | Variable inhibition [5] | Possible differential metal uptake systems | Partial growth inhibition in nutrient broth |

| Mycobacterium tuberculosis | Copper-dependent killing [2] | Redox cycling; ROS generation | Intracellular pathogen model in macrophages |

| Cryptococcus neoformans | Macrophage-mediated killing [2] | Phagosomal copper synergism | Infection model showing reduced fungal burden |

Neuroprotective Mechanisms

This compound demonstrates significant neuroprotective potential through multiple mechanisms targeting metal ion dyshomeostasis in neurodegenerative diseases. The compound and its derivatives function as metal-protein attenuating compounds (MPACs) that can redistribute miscompartmentalized metal ions in neuronal tissues [1]. In Alzheimer's disease models, 8-hydroxyquinoline derivatives specifically chelate copper and zinc ions from amyloid-β peptides, thereby inhibiting protein aggregation and associated neurotoxicity [1]. This metal-mediated inhibition of amyloid oligomerization represents a promising therapeutic approach for protein misfolding disorders.

The molecular mechanism involves the formation of neutral, lipid-soluble complexes with metal ions that can traverse cellular membranes and potentially redistribute metals from pathological deposits to physiological pools [1]. Unlike high-affinity chelators that may cause systemic metal depletion, 8-hydroxyquinoline derivatives exhibit moderate binding affinity that enables metal transfer without complete ion sequestration. This property allows for metal shuttle functionality while minimizing disruption of essential metalloenzyme activities [6].

Advanced derivatives like PBT2 (a second-generation 8-hydroxyquinoline compound) have demonstrated enhanced blood-brain barrier penetration and improved cognitive function in clinical trials for Alzheimer's disease [1]. These compounds function not only as metal chelators but also as molecular chaperones that activate neuroprotective cell signaling pathways through metal ion delivery to specific intracellular compartments [1]. The dual functionality—preventing metal-mediated protein aggregation while promoting neuroprotective signaling—represents a significant advance in the therapeutic application of metal-chelating compounds.

Anti-inflammatory and Immunomodulatory Actions

Recent research has revealed that 8-hydroxyquinoline derivatives possess significant anti-inflammatory properties through modulation of specific immune signaling pathways. A novel 8-hydroxyquinoline derivative (NSC84094) was found to specifically inhibit the HMGB1-mediated caspase-11 signaling pathway, which plays a critical role in severe inflammatory conditions including sepsis and endotoxemia [7]. This pathway-specific inhibition represents a promising therapeutic strategy for controlling dysregulated immune responses without causing generalized immunosuppression.

The molecular mechanism involves direct binding to the HMGB1 protein, which alters its secondary conformation and disrupts its interaction with lipopolysaccharide (LPS) [7]. This interference prevents HMGB1 from delivering extracellular LPS into the cytosol of immune cells, thereby inhibiting caspase-11 activation and subsequent pyroptosis—a highly inflammatory form of programmed cell death [7]. The specificity of this interaction was demonstrated through binding assays and functional studies showing that the compound protects against LPS-induced lethality in endotoxemia models without completely blocking other immune functions.

Diagram 1: this compound inhibition of the HMGB1-caspase-11 pathway in inflammatory signaling

Anticancer Mechanisms

The anticancer potential of this compound derives from multiple interconnected mechanisms that disrupt essential processes in malignant cells. The compound demonstrates selective cytotoxicity against various cancer cell lines, including breast cancer, leukemic cells, and hepatocellular carcinoma models [6]. The primary oncological mechanisms include histone deacetylase (HDAC) inhibition, induction of oxidative stress, and disruption of metal-dependent signaling pathways that promote proliferation and survival in transformed cells [6].

The metal chelation properties of this compound contribute significantly to its anticancer effects by disrupting cellular iron and copper metabolism essential for cancer cell growth and DNA synthesis [1]. Deranged metal homeostasis is increasingly recognized as a cancer risk factor, and 8-hydroxyquinoline derivatives can exploit this vulnerability through targeted chelation that induces metabolic stress in malignant cells [1]. Additionally, specific derivatives like NSC3852 function as HDAC inhibitors that promote cell differentiation and antiproliferative responses in cancer models [6].

The compound also demonstrates reactive oxygen species (ROS) modulation capabilities, with certain derivatives inducing apoptosis through oxidative stress pathways in cancer cells while potentially protecting normal cells through antioxidant mechanisms [6]. This differential response between normal and malignant cells represents a promising therapeutic window. Structure-activity relationship studies have identified that specific substitutions on the 8-hydroxyquinoline core can enhance anticancer potency and selectivity, providing opportunities for targeted drug development in oncology applications [6].

Experimental Protocols and Methodologies

Antimicrobial Susceptibility Testing

Standardized protocols for evaluating the antimicrobial efficacy of this compound require careful consideration of concentration ranges, microbial strains, and growth conditions. The broth microdilution method provides a reliable approach for determining minimum inhibitory concentrations (MICs) against bacterial and fungal pathogens [5]. Prepare serial dilutions of this compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) across a concentration range of 0-300 mg/L, with 100-200 mg/L representing typical active concentrations based on existing studies [5].

Essential methodological steps:

- Inoculate test wells with standardized microbial suspensions (approximately 5 × 10^5 CFU/mL for bacteria, 0.5-2.5 × 10^3 CFU/mL for fungi)

- Include appropriate controls: growth control (inoculum without compound), sterility control (media only), and compound control (compound without inoculum)

- Incubate at appropriate temperatures (35±2°C for most bacteria, 28-30°C for fungi) for 16-20 hours (bacteria) or 46-50 hours (fungi)

- Determine MIC endpoints as the lowest concentration showing no visible growth

- For minimum bactericidal concentration (MBC) assessments, subculture aliquots from clear wells onto appropriate agar plates and determine the concentration yielding ≤0.1% survival of original inoculum

Special considerations for this compound include potential interactions with media components, particularly divalent cations that may reduce effective compound concentration through chelation. Metal-controlled media or defined minimal media may provide more reproducible results for this metal-chelating compound [5]. Additionally, evaluation under both aerobic and microaerophilic conditions may reveal oxygen-dependent antimicrobial effects related to redox cycling mechanisms [2].

Metal Chelation Studies

Characterizing the metal chelation properties of this compound is essential for understanding its mechanism of action and structure-activity relationships. Spectrophotometric titration provides a straightforward method for determining metal-binding stoichiometry and apparent stability constants [1]. Prepare a solution of this compound in appropriate buffer (e.g., 10 mM HEPES, pH 7.4) and record the UV-visible spectrum as baseline. Titrate with increasing concentrations of metal salt solutions (e.g., CuCl~2~, ZnSO~4~, FeSO~4~) while monitoring changes in absorption spectra.

Data analysis considerations:

- Monitor characteristic spectral shifts: 8-hydroxyquinoline typically shows λ~max~ at 240 and 320 nm, with shifts upon metal coordination

- Apply Job's method of continuous variation to determine binding stoichiometry by preparing solutions with varying mole fractions of compound and metal while maintaining constant total concentration

- Calculate apparent stability constants using nonlinear regression of absorbance vs. concentration data assuming appropriate binding models

- Compare affinity across metal ions following the Irving-Williams series (Cu²⁺ > Zn²⁺ > Fe²⁺) as a validation of proper methodology [2]

For cellular metal chelation studies, pre-incubate cells with this compound (typical range 1-100 μM) before challenging with metal salts. Assess intracellular metal levels using atomic absorption spectroscopy, fluorescent metal sensors (e.g., Zinpyr-1 for zinc, Phen Green SK for copper), or metal-sensitive transcription reporters. Complementary techniques including electron paramagnetic resonance (EPR) spectroscopy and isothermal titration calorimetry (ITC) can provide additional information about coordination geometry and binding thermodynamics for mechanistic studies [1].

Sepsis and Endotoxemia Models

Experimental models of inflammatory conditions provide critical platforms for evaluating the immunomodulatory properties of this compound. The lipopolysaccharide (LPS)-induced endotoxemia model in mice offers a standardized approach for investigating compound effects on caspase-11-mediated inflammatory signaling [7]. Utilize 8-10 week old mice (C57BL/6 background) with intraperitoneal administration of LPS (E. coli O111:B4, 20 mg/kg) to induce endotoxemia. Administer this compound (4 mg/kg) via intraperitoneal injection 30 minutes prior to LPS challenge [7].

Key experimental endpoints:

- Survival monitoring for 5 days post-LPS challenge with clinical scoring at least 4 times daily

- Serum collection at 16-24 hours for cytokine analysis (IL-1α, IL-1β) by ELISA

- Tissue collection (lung, liver, kidney) for histological assessment of organ injury

- Western blot analysis of caspase-11 activation and GSDMD cleavage in tissue homogenates

- Assessment of bacterial load in blood and tissues for infection-related sepsis models

For the cecal ligation and puncture (CLP) model of polymicrobial sepsis, perform 75% cecal ligation followed by single puncture with an 18-gauge needle [7]. Administer this compound (4 mg/kg) subcutaneously 1 hour post-surgery with fluid resuscitation. Monitor animals for 7 days with survival assessment or euthanize at 18-20 hours for tissue and serum analysis. Include appropriate control groups (sham surgery, vehicle treatment) and consider using caspase-11 deficient mice to confirm mechanism specificity [7].

In vitro corroboration should accompany in vivo studies using primary mouse peritoneal macrophages stimulated with LPS + HMGB1 complexes. Pretreat cells with this compound (2.5-10 μM) 1 hour before stimulation and assess pyroptosis by LDH release, IL-1 secretion by ELISA, and GSDMD cleavage by western blot [7]. These complementary approaches provide comprehensive assessment of the compound's effects on inflammatory signaling pathways.

Therapeutic Applications and Clinical Relevance

Approved Clinical Applications

This compound and related derivatives have established clinical applications primarily in antimicrobial and vaginal health contexts. The compound is approved in various formulations as a biocidal component in over-the-counter products designed to inhibit abnormal biological growth in the vagina and restore natural pH [4]. These applications leverage the antiseptic and disinfectant properties of the 8-hydroxyquinoline scaffold, with the citrate formulation potentially enhancing solubility and local bioavailability in these indications [4].

Specific clinical formulations include combination products with acetic acid for vaginal pH restoration and with other antiseptic agents for topical antimicrobial applications [4]. The regulatory status varies by jurisdiction, with some 8-hydroxyquinoline derivatives receiving approval for human use while others remain investigational. The compound's established safety profile in topical applications provides a foundation for potential expansion into systemic indications, particularly for serious infections where the risk-benefit ratio favors potent antimicrobial activity with metal-chelating mechanisms [4].

Table 3: Clinical Status of 8-Hydroxyquinoline Derivatives

| Compound Name | Clinical Status | Primary Indication | Key Characteristics |

|---|---|---|---|

| Oxyquinoline | Approved (various jurisdictions) [4] | Vaginal health; Topical antisepsis | Available in combination products with acetic acid |

| Clioquinol | Previously approved; Withdrawn (oral) [1] | Amoebic dysentery; Neurodegenerative (investigational) | Crosses blood-brain barrier; Copper/zinc chelation |

| PBT2 | Phase II clinical trials [1] [6] | Alzheimer's disease; Huntington disease | Improved manufacturing profile; Enhanced bioavailability |

| Nitroxoline | Approved (some regions) [2] | Urinary tract infections | 8-HQ derivative with specific antimicrobial applications |

Investigational and Emerging Applications

Neurodegenerative disorders represent a major area of investigation for this compound derivatives. Compounds such as PBT2 have advanced to Phase II clinical trials for Alzheimer's disease and Huntington disease, demonstrating improved cognitive function in preliminary studies [1] [6]. The therapeutic mechanism in these applications involves redistribution of miscompartmentalized metal ions in the brain rather than systemic chelation, highlighting the nuanced pharmacological approach enabled by these compounds [1]. The metal chaperone activity of specific derivatives may promote activation of neuroprotective signaling pathways while reducing metal-mediated protein aggregation, addressing multiple aspects of neurodegenerative pathology [6].

Oncological applications of 8-hydroxyquinoline derivatives continue to advance through preclinical development. The histone deacetylase (HDAC) inhibitory activity of certain derivatives provides a mechanism for epigenetic modulation in cancer cells, while the metal chelation properties disrupt essential metabolic processes in malignant cells [6]. The compound's ability to induce oxidative stress selectively in transformed cells represents a promising therapeutic approach, particularly for cancers with documented alterations in metal metabolism [1] [6]. Structure-activity relationship studies continue to refine the selectivity and potency of 8-hydroxyquinoline-based anticancer agents, with several candidates demonstrating efficacy in xenograft models [6].

Anti-infective development continues to explore new applications for this compound derivatives, particularly against challenging intracellular pathogens and drug-resistant strains. The metal-dependent toxicity mechanism offers potential advantages against pathogens that have developed resistance to conventional antibiotics [2]. The demonstrated efficacy against Mycobacterium tuberculosis in macrophage models suggests potential application in tuberculosis treatment, possibly in combination with existing antimycobacterial agents to enhance efficacy and reduce resistance development [2]. Similarly, activity against Cryptococcus neoformans in infection models supports further investigation for fungal infections [2].

Pharmacological Properties and Toxicity Considerations

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reflects its metal-chelating properties and moderate lipophilicity. While specific data for the citrate salt formulation is limited, information from related 8-hydroxyquinoline derivatives provides insight into its expected absorption, distribution, metabolism, and excretion characteristics. The compound demonstrates adequate membrane permeability due to its moderate log P value and relatively low molecular weight, enabling tissue penetration while maintaining solubility through the citrate moiety [3].

Metabolic pathways for 8-hydroxyquinoline derivatives involve primarily conjugation reactions, with approximately 60% of an administered dose excreted as glucuronide conjugates and 23% as sulfate conjugates in urine [4]. Additional biliary excretion accounts for about 9% of the dose, primarily as glucuronide conjugates [4]. This extensive conjugation likely reduces systemic exposure to the parent compound while facilitating elimination. The metal chelation properties may influence distribution and elimination through formation of complexes with endogenous metal ions, potentially altering tissue accumulation and clearance patterns compared to non-chelating compounds.

Toxicity and Safety Considerations

The toxicity profile of 8-hydroxyquinoline derivatives has been extensively characterized through both clinical use and preclinical studies. The most significant historical concern involves neurotoxicity associated with chronic high-dose administration of clioquinol, which was withdrawn from oral use due to incidents of subacute myelo-optic neuropathy (SMON) in Japan [1]. Subsequent research indicates this toxicity may relate to vitamin B~12~ deficiency potentiated by the chelating properties of the compound, which can be mitigated through vitamin supplementation and appropriate dosing regimens [1].

Contemporary derivatives like PBT2 have demonstrated improved safety profiles in clinical trials, with no significant toxicity observed at therapeutic doses [1]. The structure-activity relationship studies suggest that specific substitutions on the 8-hydroxyquinoline core can enhance the therapeutic index while reducing potential adverse effects. For research applications, standard laboratory precautions for handling fine chemicals are recommended, including use of personal protective equipment and adequate ventilation. Particular caution should be exercised when combining this compound with metal salts or other chelating agents in experimental systems due to potential complex formation that may alter biological activity [4].

Conclusion and Future Perspectives

This compound represents a versatile pharmacological agent with multiple mechanisms of action centered on its metal chelation properties. The compound demonstrates significant potential across therapeutic areas including infectious diseases, neurodegenerative disorders, inflammatory conditions, and oncology. The ongoing clinical development of advanced derivatives like PBT2 for Alzheimer's disease and Huntington disease underscores the continued relevance of this scaffold for addressing challenging medical conditions.

Future research directions should prioritize structure-activity relationship optimization to enhance selectivity for specific therapeutic targets while minimizing potential off-target effects. The hybridization approach combining 8-hydroxyquinoline with other pharmacophores represents a promising strategy for developing multifunctional agents with enhanced efficacy [6]. Additionally, further exploration of the metal chaperone activity may reveal new applications in disorders of metal metabolism beyond neurodegenerative diseases. As resistance to conventional antimicrobials continues to increase, the metal-dependent antimicrobial mechanism of this compound merits expanded investigation as a potential alternative approach for difficult-to-treat infections [2].

References

- 1. - 8 : a review of their metal chelating properties and... Hydroxyquinolines [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/immunology-and-microbiology... [sciencedirect.com]

- 3. - 8 | DrugBank Online Hydroxyquinoline citrate [go.drugbank.com]

- 4. Oxyquinoline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Inhibition of cut flower bacteria by... [ishs.org]

- 6. - 8 : a privileged structure with a broad-ranging... Hydroxyquinoline [pubs.rsc.org]

- 7. Frontiers | An 8 - Hydroxy - Quinoline Derivative Protects Against... [frontiersin.org]

Comprehensive Technical Guide: Antimicrobial Properties of 8-Hydroxyquinoline Citrate

Introduction and Executive Summary

8-Hydroxyquinoline (8-HQ) and its salts, including 8-hydroxyquinoline citrate, represent a class of heterocyclic compounds with significant and broad-spectrum antimicrobial properties. Originally identified as a plant-derived alkaloid and used as an antiseptic as early as 1895, this scaffold is now the subject of intense renewed interest due to its potential in addressing the global crisis of antimicrobial resistance (AMR) [1] [2]. The core 8-HQ structure exhibits intrinsic antibacterial and antifungal activity, primarily mediated through its ability to chelate essential metal ions [1]. Its citrate salt form is utilized in various applications, leveraging the citrate moiety to enhance solubility and stability [3] [4].

Research over the past two decades has moved beyond the simple molecule, exploring complex metal complexes and synthetic derivatives that demonstrate enhanced potency and the ability to overcome resistance in problematic pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens [5] [6]. This guide provides a detailed technical overview of the mechanism of action, quantitative efficacy data, and key experimental methodologies relevant to researchers and drug development professionals working in this promising field.

Mechanism of Antimicrobial Action

The antimicrobial activity of 8-hydroxyquinoline is fundamentally rooted in its metal-chelating ability, but this simple property leads to a complex and multi-faceted mechanism of action, particularly when the molecule is complexed with specific metals.

Core Metal Chelation and Ionophore Activity

- Heterocyclic Chelator: The 8-HQ molecule is a bidentate ligand, meaning it can bind metal ions at two sites: the oxygen of the phenolic hydroxyl group and the nitrogen in the quinoline ring [1]. This structure allows it to form stable complexes with a range of biologically essential bivalent transition metal ions such as Zn²⁺, Mn²⁺, Cu²⁺, and Fe³⁺ [5] [1].

- Disruption of Metal Homeostasis: The primary effect of 8-HQ is to disrupt metal ion homeostasis within microbial cells. By sequestering these essential metals, it inhibits the function of a plethora of metalloenzymes critical for bacterial metabolism and survival [5] [1].

- Ionophore Activity: In some cases, 8-HQ does not just sequester metals extracellularly but can act as an ionophore, shuttling metal ions across biological membranes. This is particularly evident in its copper-dependent killing of Mycobacterium tuberculosis and other pathogens within macrophage phagosomes [1].

Dual-Action Mechanism of Iron Complexes

Recent research on the iron complex Fe(8-hq)₃ has revealed a sophisticated dual antimicrobial mechanism that significantly enhances the potency of the parent 8-HQ molecule, as illustrated below.

This dual mechanism combines the bactericidal activity of iron-induced oxidative stress with the metal-chelating effect of 8-HQ, resulting in a powerful synergistic effect that is highly effective against drug-resistant bacteria [5].

Quantitative Antimicrobial Efficacy Data

Activity of 8-HQ and Citrate Salt

The following table summarizes the direct antimicrobial efficacy of 8-Hydroxyquinoline and its metal complexes against a range of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and Key Complexes

| Compound | Test Organism | MIC Value | Reference/Context |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus (SA) | 16.0 - 32.0 µM [5] | Base activity via metal chelation |

| 27 strains of Gram-positive/-negative bacteria and fungi | 27.58 µM (comparable to ampicillin at 26.93 µM) [2] | Broad-spectrum potency | |

| Fe(8-hq)₃ Complex | Methicillin-sensitive S. aureus (MSSA) | 4 µM [5] | 4-8x more potent than 8-HQ |

| Methicillin-resistant S. aureus (MRSA) | 4 µM [5] | Effective against drug-resistant strain | |

| Vancomycin-intermediate S. aureus (VISA) | 4 µM [5] | Effective against drug-resistant strain | |

| 8-HQ (vs. Clostridium perfringens) | C. perfringens (poultry pathogen) | 16–32 times lower MIC vs. bifidobacteria [6] | Selective anticlostridial effect |

Comparative and Selective Activity

The next table provides a comparative view of the activity of 8-HQ derivatives against specific pathogens, highlighting its potential for selective application.

Table 2: Efficacy of 8-HQ Derivatives and Comparative Agents

| Compound / Agent | Target Organism | Key Comparative Finding | Reference |

|---|---|---|---|

| 8-HQ | Clostridium perfringens vs. Bifidobacteria | Exhibits selective growth-inhibitory effect; spares beneficial gut microbiota, unlike penicillin G [6] | [6] |

| Nitroxoline (5-nitro-8-HQ) | Various Gram-positive and Gram-negative bacterial strains | Clinical standard; MIC range of 2.1 - 11.4 mg/L [7] | [7] |

| 8-HQ-5-carbaldehyde | Various Gram-positive and Gram-negative bacterial strains | Shows comparable activity to Nitroxoline; MIC range of 1 - 32 mg/L [7] | [7] |

| 2% Fe(8-hq)₃ Topical Ointment | Bioluminescent S. aureus in murine skin wound model | 99 ± 0.5% reduction in bacterial burden, confirming in vivo efficacy [5] | [5] |

Key Experimental Protocols and Workflows

To evaluate the antimicrobial properties of 8-HQ citrate and its derivatives, researchers employ several standard and advanced microbiological and biochemical assays. The general workflow for a comprehensive evaluation is summarized below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism [5] [6].

- Compound Preparation: A stock solution of 8-HQ citrate is typically prepared in Dimethyl Sulfoxide (DMSO) or deionized water. A two-fold serial dilution of the compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate, creating a concentration range [6] [2].

- Inoculum Standardization: Bacterial strains are grown in liquid medium, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ Colony Forming Units (CFU) per mL. This standardized suspension is then further diluted and added to each well of the microtiter plate [6].

- Incubation and Analysis: The plate is sealed and incubated under optimal conditions for the test strain (e.g., 37°C for 24-48 hours). The MIC is defined as the lowest concentration of the compound that results in ≥80% inhibition of microbial growth compared to the growth control well. Growth is often measured spectrophotometrically via turbidity at 405 nm [6].

Agar-Based Antimicrobial Assays

These methods are useful for initial screening and for determining the spectrum of activity.

- Agar Dilution Method: The test compound is incorporated at various concentrations into molten agar, which is then poured into plates. A standardized inoculum of test microorganisms is spotted onto the agar surface. After incubation, the MIC is read as the lowest concentration of agar that prevents visible growth [2].

- Disc Diffusion Method: Primarily used for qualitative screening. A filter paper disc is impregnated with a solution of the 8-HQ derivative (e.g., 10 μL) and placed on an agar plate that has been seeded with a standardized inoculum of the test bacterium. After incubation, the diameter of the zone of inhibition around the disc is measured and compared to standard antibiotics [8].

Specialized In Vitro and In Vivo Models

- Selective Activity in Gut Pathogens: To model the effect in the gut, autoclaved or non-autoclaved chicken ileal digesta can be used as a medium. The selective effect of 8-HQ against C. perfringens while sparing beneficial Bifidobacteria can be quantified by incubating the bacteria in this medium with 8-HQ and enumerating CFUs after 3-24 hours [6].

- Murine Skin Infection Model: For in vivo efficacy testing, a murine excisional wound is infected with a bioluminescent strain of S. aureus. The test formulation (e.g., a 2% Fe(8-hq)₃ topical ointment) is applied, and the reduction in bacterial burden is tracked over time by measuring bioluminescence and/or enumerating CFUs from homogenized tissue [5].

Synergistic Effects and Resistance Management

A critical advantage of 8-HQ and its complexes is their ability to interact synergistically with conventional antibiotics and delay the development of resistance.

- Synergy with Antibiotics: Fe(8-hq)₃ has been shown to exhibit a synergistic effect with both ciprofloxacin and imipenem. This presents a viable strategy for combination therapies, especially for serious MRSA infections, potentially lowering the required dose of traditional antibiotics and overcoming existing resistance [5].

- Overcoming Resistance: Fe(8-hq)₃ can overcome resistance to 8-HQ itself, as well as to mupirocin and fusidic acid in mutant MRSA strains [5].

- Delayed Resistance Development: Perhaps one of the most significant findings is that resistance development in S. aureus towards Fe(8-hq)₃ is considerably delayed compared to both ciprofloxacin and 8-HQ alone. This is attributed to its multi-targeted, dual-mechanism action, which makes it evolutionarily more challenging for bacteria to develop resistance against [5].

Conclusion and Future Perspectives

This compound and its advanced metal complexes represent a highly promising and versatile platform in the fight against antimicrobial resistance. The key strengths of this class of compounds include:

- Potent and Broad-Spectrum Activity: Demonstrated efficacy against a wide range of Gram-positive bacteria, including multi-drug resistant strains like MRSA and VISA [5] [2].

- Multi-faceted and Synergistic Mechanisms: The dual-action mechanism, particularly of metal complexes like Fe(8-hq)₃, provides enhanced killing power and a higher barrier to resistance [5].

- Selective Action: The ability to selectively target pathogens like C. perfringens while sparing beneficial microbiota is a significant advantage for veterinary and potential human gastrointestinal applications [6].

- Proven In Vivo Efficacy: Success in a murine wound infection model confirms the therapeutic potential of these compounds for topical treatment of skin and soft tissue infections (SSTIs) [5].

References

- 1. sciencedirect.com/topics/immunology-and-microbiology... [sciencedirect.com]

- 2. Activity of Antimicrobial - 8 and Transition Metal... Hydroxyquinoline [scialert.net]

- 3. Citroxin | 134-30-5 [chemicalbook.com]

- 4. - 8 | DrugBank Online Hydroxyquinoline citrate [go.drugbank.com]

- 5. Harnessing the Dual Antimicrobial of Action with Fe... Mechanism [pmc.ncbi.nlm.nih.gov]

- 6. Selective Growth-Inhibitory Effect of In - Vitro on... 8 Hydroxyquinoline [pmc.ncbi.nlm.nih.gov]

- 7. Modified POM Analysis of Substituted 8 - Hydroxyquinolines as... [preprints.org]

- 8. Synthesis, characterization, and in antimicrobial investigation of... vitro [bjbas.springeropen.com]

Comprehensive Technical Guide: 8-Hydroxyquinoline Citrate Metal Chelation Properties and Therapeutic Applications

Introduction to 8-Hydroxyquinoline and Metal Chelation

8-Hydroxyquinoline (8HQ) is a versatile heterocyclic compound that has attracted significant scientific interest due to its remarkable metal chelation capabilities and diverse biological activities. First synthesized in 1880 by Hugo Weidel and Albert Cobenzl, this planar aromatic molecule features both a phenolic hydroxyl group and a nitrogen heteroatom in its quinoline structure, creating an ideal arrangement for coordinating metal ions [1]. The unique molecular architecture of 8HQ allows it to form stable complexes with numerous metal ions, making it valuable across pharmaceutical, analytical, and industrial applications. As a privileged scaffold in medicinal chemistry, 8HQ derivatives demonstrate multifunctional biological properties including antineurodegenerative, anticancer, antimicrobial, and antioxidant activities, primarily originating from their metal-chelating ability [2] [3].

The coordination chemistry of 8HQ is particularly fascinating from both structural and functional perspectives. The molecule exists as a zwitterionic isomer in photo-induced excited states, where the hydrogen atom transfers from oxygen to nitrogen, demonstrating its dynamic molecular behavior [1]. This property, combined with its moderate lipophilicity, enables 8HQ to cross biological barriers including the blood-brain barrier, making it particularly valuable for addressing metal dyshomeostasis in neurological disorders [2]. The citrate derivative of 8HQ enhances its solubility and bioavailability, potentially broadening its therapeutic applications while maintaining its core chelation properties. This technical guide comprehensively examines the metal chelation properties of 8-hydroxyquinoline citrate, with particular emphasis on mechanisms, quantitative parameters, therapeutic applications, and experimental methodologies relevant to researchers and drug development professionals.

Chemistry and Metal Chelation Mechanism

Fundamental Chelation Properties

The metal chelation capability of 8-hydroxyquinoline derives from its molecular structure featuring two potential coordination sites: the phenolic oxygen and the heterocyclic nitrogen [2]. This arrangement creates a bidentate ligand system that can form stable, typically five-membered chelate rings with metal ions. The coordination behavior of 8HQ is pH-dependent, as the phenolic proton must dissociate for effective chelation to occur. In aqueous solutions, 8HQ demonstrates a pKa value of approximately 9.9, indicating it primarily exists in its protonated form under physiological conditions but can readily deprotonate to coordinate with metal ions [1]. The chelation process follows the Irving-Williams series in terms of affinity for bivalent transition metal ions, with varying stability constants based on the specific metal involved [3].

8HQ can form two distinct complex geometries depending on ligand-to-metal ratios:

- 1:1 Complexes: Formed at lower 8HQ concentrations relative to metal ions, featuring a single 8HQ molecule coordinated to the metal center [3]

- 1:2 Complexes: Created when 8HQ is in excess, resulting in a bis-hydroxyquinoline metal complex with square planar coordination geometry [3]

The specific coordination geometry varies depending on the metal ion's preferred coordination number and oxidation state, with transition metals typically forming octahedral or tetrahedral complexes. The aromatic ring system contributes to the stability of these complexes through additional interactions and enhances membrane permeability due to its lipophilic character [2].

Metal Chelation Diagram

8HQ metal chelation mechanism involving phenolic oxygen and heterocyclic nitrogen

Metal Affinity and Selectivity

Table 1: Metal Chelation Properties of 8-Hydroxyquinoline

| Metal Ion | Coordination Ratio | Complex Stability | Primary Applications |

|---|---|---|---|

| Cu²⁺ | 1:1 and 1:2 | High | Neurodegenerative disease therapy, Antimicrobial applications |

| Zn²⁺ | 1:1 and 1:2 | Moderate | Protein aggregation inhibition, Metalloenzyme regulation |

| Fe³⁺ | 1:3 (Fe(8-hq)₃) | Very High | Fenton reaction inhibition, Antimicrobial activity |

| Mn²⁺ | 1:2 | Moderate | Metal homeostasis disruption, Antibiofilm applications |

| Al³⁺ | 1:3 | High | Analytical chemistry, OLED materials |

| Pb²⁺ | 1:2 | High | Environmental remediation, Heavy metal detoxification |

The metal binding affinity of 8HQ varies significantly across different metal ions, with the general order of affinity being Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ [2] [4]. This selectivity profile is crucial for its biological applications, as it allows 8HQ to target specific pathological metal imbalances without significantly disrupting essential metalloenzyme function. The redox-active metals such as copper and iron are particularly important targets for 8HQ chelation in therapeutic contexts, as these metals can catalyze Fenton chemistry generating reactive oxygen species [2]. The moderate affinity of 8HQ for essential metal ions is actually beneficial in therapeutic contexts, as it allows for metal redistribution rather than complete depletion, which could disrupt normal physiological processes [2].

Therapeutic Applications and Mechanisms

Antineurodegenerative Applications

The dysregulation of metal homeostasis in the brain is a well-established factor in numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and multiple sclerosis [2]. Transition metals such as copper, zinc, and iron accumulate in specific brain regions in these conditions, where they can promote oxidative stress through Fenton chemistry and directly catalyze protein misfolding and aggregation [2]. 8-Hydroxyquinoline and its derivatives address these pathologies through two primary mechanisms:

Metal Protein Interaction Inhibition: 8HQ derivatives like clioquinol (CQ) and PBT2 selectively chelate Cu and Zn ions that play vital roles in misfolded protein production, aggregation, and accumulation in Alzheimer's disease [2]. The chelation of accumulated Zn in misfolded proteins can reverse proteasome resistance and promote degradation of pathological protein aggregates [2].

Metal Redistribution: Beyond simple chelation, these compounds function as metal chaperones that transport metal ions into cells and promote redistribution that activates neuroprotective cascades [2]. This dual functionality—preventing neurotoxicity while promoting protective functions—represents a sophisticated approach to addressing metal imbalance in neurodegeneration [2].

The structure-activity relationship studies of 8HQ derivatives for neurodegenerative applications reveal that halogen substitutions increase lipophilicity, enhancing blood-brain barrier penetration [2]. However, this must be balanced with safety considerations, as evidenced by the historical neurotoxicity concerns with clioquinol, which were subsequently attributed to vitamin B₁₂ deficiency rather than direct toxicity and could be managed with supplementation [2].

Anticancer Applications

The dysregulated metal metabolism in cancer cells presents a therapeutic opportunity for 8HQ-based compounds. Transition metal ions, particularly iron and copper, are recognized as cancer risk factors and play essential roles in cancer cell proliferation [2]. The anticancer mechanisms of 8HQ derivatives include:

- ROS Generation: Through redox cycling with copper and iron, 8HQ complexes can generate cytotoxic reactive oxygen species that induce apoptosis in cancer cells [2]

- Proteasome Inhibition: Metal chelation can inhibit proteasome function, disrupting protein degradation and activating apoptotic pathways [2]

- Angiogenesis Suppression: Copper chelation can inhibit angiogenic processes essential for tumor growth and metastasis [2]

The therapeutic window of 8HQ anticancer agents is influenced by the differential metal requirements and metabolism between normal and malignant cells, potentially providing selective cytotoxicity against cancer cells while sparing normal tissue.

Antimicrobial Applications and Iron Complexation

The antimicrobial properties of 8-hydroxyquinoline have been recognized since the late 19th century, with documented antiseptic uses dating back to 1895 [3]. The compound exhibits broad-spectrum activity against bacteria, fungi, and protozoa through metal-dependent mechanisms. Recent research has revealed that the iron complex of 8HQ (Fe(8-hq)₃) demonstrates enhanced antimicrobial efficacy through a dual mechanism:

- Metal Homeostasis Disruption: 8HQ chelates essential metal ions such as Mn²⁺, Zn²⁺, and Cu²⁺, disrupting bacterial metal metabolism [4]

- Iron Overload Toxicity: The Fe(8-hq)₃ complex transports Fe(III) across bacterial membranes, delivering excess iron that promotes Fenton chemistry and generates bactericidal reactive oxygen species [4]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline and Fe(8-hq)₃ Against S. aureus Strains

| Bacterial Strain | 8HQ MIC (µM) | Fe(8-hq)₃ MIC (µM) | Potency Enhancement |

|---|---|---|---|

| MSSA (ATCC 6538) | 16 | 4 | 4-fold |

| MRSAα (ATCC BAA-44) | 16 | 4 | 4-fold |

| MRSAβ (USA 300) | 32 | 4 | 8-fold |

| VISA (ATCC 700699) | 16 | 4 | 4-fold |

This dual antimicrobial mechanism significantly enhances potency compared to 8HQ alone and delays resistance development [4]. The Fe(8-hq)₃ complex demonstrates particular promise against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains, with MIC values of 4 µM across all tested strains [4]. Additionally, Fe(8-hq)₃ can overcome existing resistance to 8HQ and conventional antibiotics like mupirocin, and exhibits synergistic effects with ciprofloxacin and imipenem, suggesting potential for combination therapies [4].

Antimicrobial Mechanism Diagram

Dual antimicrobial mechanism combining iron transport and metal chelation

Experimental Protocols and Methodologies

Metal Chelation Assays

Determining metal chelation capacity is fundamental to characterizing 8-hydroxyquinoline derivatives. The following protocol outlines a comprehensive approach to evaluating metal binding properties:

Solution Preparation: Prepare 1 mM stock solutions of this compound in ethanol or DMSO. Prepare separate 1 mM solutions of metal salts (CuCl₂, ZnCl₂, FeCl₂, FeCl₃, MnCl₂) in deionized water. Use buffers at varying pH levels (4.0, 7.4, 9.0) to assess pH-dependent chelation [2] [5]

Spectrophotometric Titration: Monitor the characteristic spectral shifts using UV-Vis spectroscopy (200-500 nm) when incremental additions of metal solutions (0-2 equivalents) are made to fixed concentrations of 8HQ. The formation of charge-transfer bands and changes in the phenolic absorption band indicate complex formation [5]

Stability Constant Determination: Calculate stability constants (log K) from titration data using established methods such as Job's plot for stoichiometry determination and SCATCHARD analysis for binding constants [5]. Temperature-controlled measurements at 25°C, 37°C, and 45°C provide thermodynamic parameters

Competitive Chelation Studies: Evaluate metal selectivity by adding 8HQ to solutions containing equimolar mixtures of different metal ions, followed by analysis using atomic absorption spectroscopy or ICP-MS to determine binding preferences [5]

This methodological approach provides quantitative parameters for metal chelation capacity, including stoichiometry, stability constants, and selectivity profiles essential for understanding biological activity.

Antimicrobial Evaluation Protocol

The broth microdilution technique following CLSI guidelines with modifications for metal complex evaluation provides reliable assessment of antimicrobial activity:

Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus strains including MRSA) to approximately 5 × 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth [4]

Compound Preparation: Prepare serial two-fold dilutions of this compound and metal complexes in culture medium, typically ranging from 0.5 to 64 µM. Include appropriate controls (medium alone, growth control, antibiotic controls) [4]

MIC Determination: Incocate plates at 35°C for 16-20 hours. The minimum inhibitory concentration (MIC) is defined as the lowest concentration that completely inhibits visible growth [4]

Time-Kill Kinetics: Conduct more comprehensive assessments by exposing bacteria (at approximately 10⁶ CFU/mL) to compounds at 1×, 2×, and 4× MIC concentrations. Remove aliquots at predetermined time points (0, 2, 4, 8, 24 hours), perform serial dilutions, and plate on agar for colony enumeration [4]

Biofilm Inhibition Assay: Grow biofilms in 96-well plates for 24 hours, treat with compounds for additional 24 hours, then fix and stain with crystal violet to quantify biofilm biomass [4]

This comprehensive approach accurately characterizes the concentration-dependent antibacterial activity and provides insights into bactericidal versus bacteriostatic mechanisms.

Research Applications and Structure-Activity Relationships

Biotechnology and Analytical Applications

Beyond therapeutic applications, 8-hydroxyquinoline serves important roles in biotechnology and analytical chemistry:

Nucleic Acid Purification: 8HQ is added to organic extraction buffers containing phenol at 0.1% (w/v) as an antioxidant stabilizer that retards the formation of quinones (phenol oxidation products) [3]. The bright yellow color helps track organic and aqueous phases during extraction

Heavy Metal Removal: 8HQ effectively chelates heavy metals from cell lysates, particularly useful when working with vanadate ribonucleoside complexes (VDR). The color change from yellow to dark green upon VDR binding provides a visual indicator of extraction efficiency [3]

Composite Materials: 8HQ chemically immobilized on silica gel-polyaniline composites shows excellent complex-forming properties with Pb(II), Cd(II), Cu(II), Ni(II), Co(II), Al(III), Fe(III), and Mo(VI) ions, useful for separation and preconcentration of transition metal ions [5]

These applications leverage the strong metal affinity and distinct colorimetric properties of 8HQ and its metal complexes for practical laboratory and industrial purposes.

Structure-Activity Relationship Analysis

The medicinal chemistry optimization of 8-hydroxyquinoline has revealed key structural features governing biological activity:

Halogen Substitution: Introduction of chloro or iodo groups at positions 5 or 7 increases lipophilicity, enhancing membrane permeability and antimicrobial activity [2] [3]. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) demonstrates this principle

Hybrid Molecules: Conjugation of 8HQ with other pharmacophores yields multifunctional compounds with enhanced activity. Examples include M30 and HLA-20, which combine the iron-chelating moiety of VK-28 with the neuroprotective propargylamine group from Ladostigil [2]

Position-Specific Modifications: Derivatives modified at the 7-position often show improved target specificity and reduced cytotoxicity while maintaining metal chelation capacity [3]

Metal Complex Formation: Coordination with specific metal ions can dramatically alter biological activity, as demonstrated by the enhanced antimicrobial potency of Fe(8-hq)₃ compared to 8HQ alone [4]

These structure-activity relationships provide guidance for rational drug design based on the 8HQ scaffold, enabling optimization for specific therapeutic applications while managing potential toxicity concerns.

Conclusion and Future Perspectives

This compound represents a versatile metal chelation platform with demonstrated efficacy across multiple therapeutic areas. The fundamental coordination chemistry of 8HQ, characterized by bidentate binding through phenolic oxygen and heterocyclic nitrogen, provides the foundation for its diverse biological activities. The moderate metal binding affinity and selectivity for transition metals make it particularly suitable for addressing metal dyshomeostasis in neurological disorders, while its ability to form membrane-permeable complexes enables antimicrobial applications through dual mechanisms of action.

Future research directions should focus on several promising areas:

Next-Generation Derivatives: Developing 8HQ derivatives with improved target specificity and reduced potential for off-target effects through structure-based design and hybrid molecule approaches [3]

Formulation Optimization: Enhancing the pharmacokinetic profile and tissue targeting of 8HQ complexes through advanced drug delivery systems, potentially improving therapeutic index

Combination Therapies: Exploiting synergistic interactions between 8HQ metal complexes and conventional antibiotics or anticancer agents to address drug-resistant pathogens and malignancies [4]

Diagnostic- Therapeutic Integration: Leveraging the colorimetric properties of 8HQ metal complexes for theranostic applications that combine metal detection with therapeutic intervention

References

- 1. - 8 - Wikipedia Hydroxyquinoline [en.wikipedia.org]

- 2. - 8 : a review of their Hydroxyquinolines ... metal chelating properties [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/immunology-and-microbiology... [sciencedirect.com]

- 4. Harnessing the Dual Antimicrobial Mechanism of Action with Fe... [pmc.ncbi.nlm.nih.gov]

- 5. of transition Complexation with metals - 8 ... hydroxyquinoline [link.springer.com]

8-HQC proton dissociation constant pKa

Experimental Data on 8-HQC

The most relevant study identifies different forms of 8-HQC but does not provide its pKa values [1].

| Aspect | Finding |

|---|---|

| Tautomerism | Seven stable tautomers identified computationally; experimental spectra matched one dominant tautomer [1]. |

| Dimerization | IR spectrum suggests dimerization in the condensed phase; theoretical calculations confirm possible dimeric forms [1]. |

| Reported pKa | Not specified in the search results. |

Experimental Protocols for pKa Determination

You can determine the pKa of 8-HQC using established physical chemistry methods. The following table summarizes the core principles behind these techniques [2].

| Method | Basic Principle |

|---|---|

| Potentiometric (pH) Titration | Measures solution pH change upon addition of acid/base. pKa is indicated at the point where the solution's buffering capacity is strongest (the inflection point), typically when pH = pKa and the concentrations of the protonated and deprotonated species are equal [2]. |

| Spectrophotometric Titration | Monitors changes in UV-Vis absorption spectrum of a compound at different pH levels. pKa is determined from the shift in absorbance at specific wavelengths, fitting the data to a model that relates protonation state to spectral features [2]. |

| NMR Titration | Tracks changes in chemical shifts of atoms (e.g., ( ^1H ), ( ^{13}C )) near the ionizable group as a function of pH. The pKa is determined by analyzing the titration curve of the chemical shift versus pH [2]. |

The experimental workflow for these methods generally follows a consistent logical structure, from sample preparation to data fitting.

Experimental workflow for determining pKa via titration methods.

The Chemistry of Proton Dissociation

For a complex molecule like 8-HQC, which has multiple potential protonation sites, the dissociation can be visualized as an equilibrium between its protonated and deprotonated states.

Proton dissociation equilibrium for an acid (HA ⇌ A⁻ + H⁺) [3] [2].

- Interpreting pKa: The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid, meaning it more readily donates a proton [3] [2].

- The Henderson-Hasselbalch Equation: This equation, pH = pKa + log₁₀([A⁻]/[HA]), defines the relationship between the pH of a solution and the ratio of the deprotonated ([A⁻]) to protonated ([HA]) species. When the pH equals the pKa, these two species are present in equal concentrations [3].

How to Proceed

Since the specific pKa values for 8-HQC are not available in the search results, I suggest you:

- Consult specialized databases: Search platforms like SciFinder, Reaxys, or PubChem, which are more likely to contain curated physicochemical data for specific compounds.

- Estimate computationally: Use computational chemistry software that can predict pKa values based on molecular structure, which may provide a useful theoretical estimate.

- Determine experimentally: Follow the experimental protocols outlined above to measure the pKa directly in your laboratory.

References

Comprehensive Technical Guide: Speciation Studies of 8-Hydroxyquinoline Citrate

Introduction to 8-Hydroxyquinoline and Its Citrate Salt

8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and analytical chemistry due to its versatile chelating properties and broad-spectrum biological activities. The molecule consists of a quinoline backbone with a hydroxyl group at the 8-position, creating an O,N-donor set ideal for coordinating various metal ions. When combined with citric acid, 8-hydroxyquinoline forms 8-hydroxyquinoline citrate (C₁₅H₁₅NO₈), a salt with enhanced water solubility compared to the parent compound [1]. This derivative maintains the essential chelating capability while offering improved formulation characteristics for practical applications.

The significance of this compound in biological systems stems from its ability to selectively chelate metal ions, particularly bivalent transition metals, which plays a crucial role in its mechanism of action across therapeutic contexts. Historically, 8-HQ derivatives have been employed as antiseptic and disinfectant agents since the late 19th century, with documented uses predating modern antibiotics [2]. In contemporary research, this compound continues to be relevant in various fields, including antimicrobial applications, cancer research, and the treatment of neurodegenerative disorders, owing to its metal ionophore properties that can disrupt metal homeostasis in pathological cells [2]. The citrate salt form offers particular advantages in pharmaceutical formulations where enhanced bioavailability and controlled release are desired, making speciation studies essential for understanding its behavior in biological systems.

Chemical Properties and Speciation Characteristics

Fundamental Chemical Properties

This compound exhibits distinct chemical properties that govern its speciation behavior and biological interactions. The compound has a molecular weight of 337.28 g/mol and features multiple protonation sites with pKa values that influence its metal-binding capacity under physiological conditions [1]. The 8-hydroxyquinoline moiety provides the primary metal-coordinating functionality through its phenolic oxygen and aromatic nitrogen atoms, while the citrate component enhances water solubility and contributes additional metal-binding sites through its carboxylate groups. This combination creates a versatile chelating system capable of forming complexes with various metal ions with different stoichiometries and stability constants.

The proton dissociation constants of 8-hydroxyquinoline itself occur at pKa values of approximately 4.99 (phenolic OH) and 9.51 (pyridinium NH), defining the pH-dependent speciation of the ligand and its metal complexes [3]. The presence of citrate modifies these properties, creating a more complex protonation scheme that affects metal coordination. The metal chelation behavior of 8-hydroxyquinoline follows classic coordination patterns, forming either 1:1 (metal:ligand) complexes at low ligand concentrations or more stable 1:2 complexes when the ligand is in excess, with the latter adopting a square planar coordination geometry preferred for many transition metal ions [2]. This balanced hydrophilicity-lipophilicity character of this compound enables it to cross biological membranes while maintaining sufficient aqueous solubility for biological activity, a crucial property for its pharmaceutical applications.

Solution Speciation and Stability Constants

The speciation of 8-hydroxyquinoline with metal ions in solution is characterized by the formation of complexes with distinct stoichiometries and stability profiles. Research has demonstrated that 8-HQ forms mono-, bis-, and tris-ligand complexes with various metal ions, with the tris-ligand complexes (MQ₃) typically exhibiting the highest stability under physiological conditions [3]. These complexes display characteristic spectral properties, with molar absorbance spectra of the complexes showing similar λmax values to the completely deprotonated form of the ligand but with distinct spectral shapes that allow for their identification and quantification in mixed systems.

Table 1: Stability Constants of 8-Hydroxyquinoline Complexes with Selected Metal Ions

| Metal Ion | Complex Type | log β Value | Experimental Conditions |

|---|---|---|---|

| In(III) | InQ (1:1) | 14.49 | 0.20 M Cl⁻, UV-Vis |

| In(III) | InQ₂ (1:2) | 25.2 | 0.20 M Cl⁻, UV-Vis |

| In(III) | InQ₃ (1:3) | 34.3 | 0.20 M Cl⁻, UV-Vis |

| Ga(III) | GaQ₃ (1:3) | 36.5 | Comparative data |

The stability constants for 8-hydroxyquinoline complexes follow the Irving-Williams series for bivalent transition metal ions, with variations observed based on specific metal characteristics and experimental conditions [2]. For instance, the tris-ligand complex of 8-hydroxyquinoline with indium (InQ₃) demonstrates sufficient stability to persist in solution (approximately 90% at 10 µM concentration, pH 7.4), though it remains susceptible to ligand exchange reactions with strong competing ligands or proteins in biological systems [3]. This robust yet dynamic binding profile contributes to the biological activity of this compound by facilitating metal transport and redistribution in physiological environments.

Protein Binding and Serum Speciation

Interaction with Serum Proteins

The serum speciation of 8-hydroxyquinoline metal complexes is dominated by their interactions with specific transport proteins, primarily transferrin (Tf) and human serum albumin (HSA). These interactions significantly influence the pharmacokinetics and biodistribution of 8-HQ complexes in vivo. Studies investigating the tris(8-hydroxyquinolinato)indium(III) complex (InQ₃) have revealed moderate binding to HSA with an association constant of log K′ = 5.0-5.1, indicating significant but reversible binding that allows for both protein-associated and free forms of the complex in circulation [3]. This balanced binding affinity potentially facilitates transport while maintaining bioavailable pools of the complex.

The interaction with transferrin demonstrates a more complex behavior, where apo-transferrin can effectively displace 8-hydroxyquinoline from its indium complex, leading to transchelation of the metal ion to the protein's specific iron-binding sites [3]. This displacement occurs predominantly at physiological pH, where transferrin has high affinity for metal ions like In(III) and Ga(III). Interestingly, studies comparing the serum speciation of analogous In(III) and Ga(III) complexes have revealed noteworthy differences: while InQ₃ undergoes significant dissociation in serum with transferrin binding predominating, the original GaQ₃ scaffold is preferably retained upon protein interactions with significant albumin binding [3]. This divergent behavior underscores the importance of considering the specific metal center when predicting the biological fate of 8-hydroxyquinoline complexes.

Table 2: Protein Binding Parameters of 8-Hydroxyquinoline Metal Complexes

| Complex | Protein | Binding Constant | Method | Key Findings |

|---|---|---|---|---|

| InQ₃ | HSA | log K′ = 5.0-5.1 | Fluorescence | Moderate affinity, reversible binding |

| InQ₃ | Apo-Tf | - | UF-UV-Vis | Effective ligand displacement |

| GaQ₃ | HSA | - | Fluorescence | Preferential binding over Tf |

| InQ₃ | Serum | - | UF-UV-Vis | Significant dissociation observed |

Competition with Low Molecular Mass Serum Components

In addition to high molecular weight proteins, this compound and its metal complexes interact with various low molecular mass (LMM) serum components that influence their overall speciation. Prominent among these are citrate, oxalate, and phosphate, which occur naturally in serum and possess metal-chelating capabilities themselves. These LMM ligands can compete with 8-hydroxyquinoline for metal binding, particularly for complexes with moderate stability constants. The relative concentration, affinity, and kinetics of exchange determine the impact of these interactions on the overall speciation.

The presence of endogenous citrate is particularly relevant for this compound formulations, as it creates a complex equilibrium between the administered compound and naturally occurring metal-citrate complexes. Studies have shown that the relative binding affinity of these competing ligands follows the order of the stability constants for the respective metal complexes, with 8-hydroxyquinoline typically forming more stable complexes with transition metals than citrate but less stable than specialized iron-transport molecules or synthetic chelators used in diagnostic medicine [3]. This balanced affinity allows 8-hydroxyquinoline to function as an effective metal shuttle, capable of acquiring metals from weak complexes while also releasing them to high-affinity binding sites, a property that underpins its biological activity and potential therapeutic applications.

Experimental Methodologies for Speciation Studies

Stability Constant Determination

The determination of stability constants for 8-hydroxyquinoline metal complexes employs a combination of pH-potentiometry and UV-visible spectrophotometry to characterize the complex formation equilibria across a relevant pH range. The experimental workflow typically begins with preparing stock solutions of the metal salt and this compound in purified water, often with controlled ionic strength adjusted using NaCl or KCl (0.10-0.20 M). For pH-potentiometric titrations, an automated titration system equipped with a combination glass electrode and precision burette is employed, with titrations performed under inert atmosphere (typically N₂ or Ar) to exclude carbon dioxide and prevent oxidation [3].

The spectrophotometric approach complements potentiometry by providing characteristic spectral signatures for each complex species. Measurements are taken across a wavelength range (typically 250-500 nm for 8-HQ complexes) at varying pH values, and the resulting spectral data are deconvoluted using specialized software to extract stability constants and molar absorptivities for each species [3]. For 8-hydroxyquinoline complexes with limited water solubility, the spectrophotometric method becomes particularly valuable, as it can be applied in mixed aqueous-organic solvents with appropriate corrections. The combined data from both methods allow for the construction of comprehensive speciation models that predict the distribution of complex species under various conditions, including physiological environments.

Experimental workflow for stability constant determination of 8-HQ complexes

Protein Binding Studies

Investigating the interaction between 8-hydroxyquinoline complexes and serum proteins employs a multifaceted experimental approach to characterize binding affinity, stoichiometry, and potential complex dissociation. Steady-state and time-resolved fluorescence spectroscopy are particularly valuable for protein binding studies, as they can detect conformational changes in proteins upon complex binding and provide quantitative binding parameters [3]. For these experiments, fixed concentrations of HSA or transferrin are titrated with increasing amounts of the 8-hydroxyquinoline metal complex, and fluorescence measurements are recorded at appropriate excitation/emission wavelengths (typically 295/345 nm for tryptophan residue fluorescence in proteins).

Membrane ultrafiltration coupled with UV-visible spectrophotometry provides a complementary approach for assessing protein binding, particularly useful for detecting complex dissociation and metal transfer. In this method, protein-complex mixtures are subjected to ultrafiltration using membranes with specific molecular weight cutoffs (typically 10 kDa), separating the high molecular weight protein-bound fraction from free complexes and ligands [3]. The filtrate and retentate are then analyzed spectrophotometrically to quantify the distribution of the 8-hydroxyquinoline complex and potential dissociation products. This approach is especially relevant for assessing the stability of 8-hydroxyquinoline complexes in the presence of competing serum proteins and has demonstrated significant dissociation of InQ₃ in human blood serum, highlighting the dynamic nature of these interactions under physiological conditions [3].

Pharmaceutical and Biological Applications

Diagnostic and Therapeutic Applications

The unique speciation properties of this compound and its metal complexes have enabled diverse pharmaceutical applications, particularly in diagnostic medicine and cancer therapy. The tris(8-hydroxyquinolinato)indium(III) complex represents the only indium-containing product currently approved by the FDA for detecting and diagnosing infections and inflammatory lesions [3]. This application leverages the ability of the complex to selectively accumulate at sites of pathology, though the significant serum protein binding of In(III) necessitates specialized administration protocols where blood components are labeled with the complex ex vivo before reintroduction to the patient's circulatory system.

In cancer therapeutics, 8-hydroxyquinoline derivatives have shown promising antiproliferative activity through multiple mechanisms, primarily related to their metal ionophore properties. The compound PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), initially developed for Alzheimer's disease, has demonstrated ability to sensitize resistant bacteria to traditional antibiotics and shows potential in oncology applications [2]. The metal chelation properties of 8-hydroxyquinoline derivatives disrupt cellular metal homeostasis, inhibit metalloenzymes critical for cancer progression, and generate oxidative stress through redox-active metal complexes. Notably, complexation of 8-hydroxyquinoline with specific metal atoms has displayed enhanced anticancer activity compared to established chemotherapeutic agents, highlighting the potential of rational metal-complex design in drug development [2].

Antimicrobial Applications and Metal Chelation

The antimicrobial activity of this compound stems primarily from its ability to chelate essential metal ions from microbial pathogens, disrupting metal-dependent physiological processes and generating cytotoxic reactive oxygen species through Fenton-type reactions. This metal-dependent toxicity has been demonstrated against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria [2]. Against Mycobacterium tuberculosis, 8-hydroxyquinoline exhibits potent bactericidal activity in a copper-dependent manner, effectively killing both replicating and non-replicating bacterial populations, a significant advantage for treating this persistent pathogen [2].

The strategic design of 8-hydroxyquinoline derivatives has addressed potential toxicity concerns while maintaining antimicrobial efficacy. For instance, the addition of a pinanediol boronic ester group to 8-hydroxyquinoline creates a prochelator that remains inactive until activated by hydrogen peroxide present at sites of infection, thereby reducing off-target effects and improving tolerability in animal models [2]. This targeted activation approach demonstrates how understanding speciation dynamics can guide the development of safer, more effective antimicrobial agents based on the 8-hydroxyquinoline pharmacophore. The continued emergence of antibiotic resistance has renewed interest in 8-hydroxyquinoline derivatives as potential solutions for resistant infections, particularly when used in combination therapies to resensitize resistant pathogens to conventional antibiotics [2].

Conclusion and Future Perspectives

Speciation studies of this compound reveal a complex yet fascinating landscape of metal coordination chemistry with significant implications for pharmaceutical applications. The compound's ability to form stable yet dynamic complexes with various metal ions, coupled with its interactions with serum proteins and biological membranes, underpins its diverse biological activities. The experimental methodologies reviewed—including pH-potentiometry, spectrophotometry, and protein binding assays—provide robust tools for characterizing these speciation profiles and predicting biological behavior.

References

A Framework for Investigating 8-HQC's Acid-Base Properties

To thoroughly characterize 8-HQC's acid-base behavior, your research should focus on the following core areas, which are summarized in the table below:

| Research Area | Key Objectives | Relevant Experimental Data/Properties |

|---|---|---|

| Acid-Base Equilibrium | Determine protonation states and dominant species at pH 7.4. | pKa values (typically two: for the phenol group and the nitrogen), speciation diagram. |

| Spectroscopic Properties | Identify measurable changes for pH monitoring. | UV-Vis absorption spectra or fluorescence emission shifts at different pH levels. |

| Metal Chelation | Understand how acid-base state affects functionality. | Stability constants of metal complexes (e.g., with Fe³⁺, Al³⁺, Zn²⁺) at physiological pH. |

| Lipophilicity & Permeability | Predict absorption and distribution in the body. | Log P (partition coefficient) and its pH-dependent form, Log D at pH 7.4. |

Proposed Experimental Protocols

The following workflow outlines a sequence of key experiments designed to characterize 8-HQC. You can use the Graphviz code below to generate a visual representation of this experimental plan.

The diagram above illustrates the sequential flow of key experiments. Below are detailed methodologies for each step.

Determination of pKa Values

- Objective: To accurately determine the acid dissociation constants of the phenolic proton and the nitrogen center [1] [2].

- Method: Potentiometric Titration.

- Prepare a solution of 8-HQC in a mixed solvent (e.g., water:methanol) if needed for solubility.

- Use a standardized strong base (e.g., KOH) to titrate the acidic solution while continuously monitoring the pH.

- Data Analysis: Use non-linear regression analysis of the pH vs. volume of titrant data to determine the pKa values. The presence of two overlapping equilibria requires software that can handle multi-protic systems.

UV-Vis Spectrophotometric Titration

- Objective: To correlate protonation states with spectroscopic changes and create an analytical tool for monitoring species concentration [1].

- Method:

- Prepare a series of buffered solutions covering a pH range from 2 to 12.

- Add a fixed concentration of 8-HQC to each solution.

- Record the UV-Vis absorption spectrum of each solution.

- Data Analysis: Plot absorbance at a characteristic wavelength (e.g., where change is maximal) vs. pH. Fit the data to the Henderson-Hasselbalch equation to confirm pKa values and determine molar absorptivities for each species (H₂Q⁺, HQ, Q⁻).

Metal Chelation Studies at Physiological pH

- Objective: To confirm and quantify the formation of the biologically relevant 8-HQC-metal complex at pH 7.4 [3].

- Method: Job's Method of Continuous Variation.

- Prepare a series of solutions where the total molar concentration of 8-HQC and metal ion (e.g., Fe³⁺) is constant, but their mole fractions vary.

- Maintain a constant pH of 7.4 using a suitable buffer.

- Measure the absorbance or fluorescence of each solution.

- Data Analysis: Plot the measured signal vs. the mole fraction of 8-HQC. The peak of the plot indicates the stoichiometry of the complex (e.g., 2:1 or 3:1:1).

Determination of Distribution Coefficient (Log D)

- Objective: To measure the effective lipophilicity of 8-HQC at physiological pH, which dictates membrane permeability [3].

- Method: